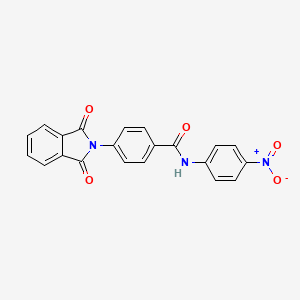

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide

Description

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide (hereafter referred to as 4f) is a benzamide derivative featuring a phthalimide (1,3-dioxoisoindoline) moiety and a 4-nitrophenyl substituent. Its synthesis involves coupling 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with 4-nitroaniline, followed by characterization via spectroscopic methods . Key spectral data include:

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGCGYDZCHLEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with phthalic anhydride to form the isoindoline-1,3-dione intermediate. This intermediate is then coupled with benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 314.31 g/mol. The structure features a dioxoisoindole moiety linked to a nitrophenyl group via a benzamide linkage, which contributes to its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies have shown that similar isoindole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study evaluated the anticancer effects of related benzamide compounds on breast cancer cells, demonstrating that they induced apoptosis and inhibited cell migration. The specific compound's mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

Benzamides have been noted for their antimicrobial activity against various pathogens. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.

Data Table: Antimicrobial Efficacy

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent against both gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases that are implicated in cancer progression.

Case Study:

In a recent study, derivatives similar to this compound were tested for their inhibitory effects on cyclin-dependent kinases (CDKs). The results indicated that these compounds could effectively inhibit CDK activity, leading to decreased cell cycle progression in cancer cells .

Neuroprotective Effects

Emerging research suggests that isoindole derivatives possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Data Table: Neuroprotective Activity

| Compound Name | Model System | Observed Effect |

|---|---|---|

| This compound | PC12 Cells | Reduced apoptosis under oxidative stress conditions |

| This compound | Mouse Model | Improved cognitive function post-injury |

These findings highlight the compound's potential role in treating neurodegenerative diseases such as Alzheimer’s .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological effects by undergoing redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares 4f with structurally related benzamide-phthalimide hybrids:

Pharmacological Activity

- CPPHA: Acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR5 and mGluR1) via a novel binding site distinct from MPEP (a negative allosteric modulator). Mutagenesis studies confirm its unique mechanism .

- Compound 62 : Part of a 1,3,4-thiadiazole series with reported cytotoxic properties, though specific data for 4f are lacking .

- 4f: No direct pharmacological data are provided in the evidence, but its nitro group may confer reactivity suitable for anticancer or enzyme inhibition applications, similar to other nitroaryl compounds.

Electronic and Steric Effects

- Electron-Withdrawing Groups : The nitro group in 4f may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to ethoxy () or methyl () substituents.

- Linker Flexibility : Butyl or propyl linkers () increase hydrophobicity, whereas rigid thiadiazole/thiazole cores () may restrict conformational freedom.

Biological Activity

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C22H18N2O5

- Molecular Weight: 402.39 g/mol

- CAS Number: 331432-36-1

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrophenyl isocyanate with a suitable isoindole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cell Line Studies: In vitro assays demonstrated that related benzamide derivatives inhibited the proliferation of various cancer cell lines, including leukemia and breast carcinoma cells. The IC50 values for these compounds were reported in the micromolar range (7 x 10^-6 M for leukemia L1210 cells) .

The proposed mechanisms for the antitumor activity of this compound include:

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and destabilization of DHFR itself .

- Induction of Apoptosis: Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

Beyond antitumor effects, benzamide derivatives have been investigated for additional biological activities:

- Antiviral Properties: Some derivatives have exhibited activity against herpes simplex virus type I in vitro .

- Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation markers in various assays.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study by Sivaramkumar et al. highlighted the significant antitumor effects observed in a cohort treated with benzamide derivatives, where some patients exhibited prolonged survival rates beyond two years .

- Another investigation into benzamide derivatives containing oxadiazole moieties revealed promising results against specific fungal pathogens, indicating a broad spectrum of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.